3-Ethyl-1,3-thiazolidine-2-thione
CAS No.: 3484-90-0
Cat. No.: VC18969730
Molecular Formula: C5H9NS2
Molecular Weight: 147.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3484-90-0 |
|---|---|
| Molecular Formula | C5H9NS2 |
| Molecular Weight | 147.3 g/mol |
| IUPAC Name | 3-ethyl-1,3-thiazolidine-2-thione |
| Standard InChI | InChI=1S/C5H9NS2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3 |
| Standard InChI Key | GJLYXIHUCPAYSZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCSC1=S |
Introduction
Chemical Identity and Structural Characteristics
Structural Features
The core structure consists of a thiazolidine ring (a saturated five-membered ring with sulfur at position 1 and nitrogen at position 3) and a thione group (-C=S) at position 2. The ethyl substituent at the nitrogen atom introduces steric and electronic modifications that influence reactivity and biological activity. Key structural parameters include:
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Bond angles: The C-S-C angle in the thiazolidine ring is approximately 95–100°, typical for saturated sulfur-containing heterocycles.
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Conformation: The ring adopts an envelope conformation, with the sulfur atom deviating slightly from the plane .
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of 3-ethyl-1,3-thiazolidine-2-thione typically involves alkylation of thiazolidine-2-thione with ethylating agents. A representative protocol from is outlined below:
Procedure:
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Dissolve thiazolidine-2-thione (10.0 mmol) in anhydrous ethanol (40 mL).
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Add sodium hydroxide (4.4 mmol) and stir until dissolution.
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Introduce bromoethane (15.0 mmol) dropwise at 60°C.
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Heat the mixture to 80°C for 16 hours, monitoring progress via thin-layer chromatography (TLC).
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Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.
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Purify the crude product via column chromatography (petroleum ether/ethyl acetate gradient).
Reaction Optimization
Key factors affecting yield include:
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Base selection: Potassium hydroxide (KOH) outperforms sodium hydroxide (NaOH) in activating the thione for alkylation .
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Solvent: Ethanol is preferred over acetonitrile due to better solubility of intermediates .
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Temperature: Reactions conducted at 80°C achieve higher conversion rates compared to lower temperatures .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Density | ~1.2 g/cm³ (estimated) | |
| Boiling Point | 246°C (analog-based) | |
| LogP (Partition Coefficient) | 2.08 (similar derivatives) | |
| Vapor Pressure | 0.0–0.5 mmHg at 25°C |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 4.21 (t, J = 7.8 Hz, 2H), 3.38 (q, 2H), 3.10 (t, J = 7.8 Hz, 2H), 1.36 (t, J = 7.2 Hz, 3H) .
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¹³C NMR (100 MHz, CDCl₃): δ 163.44 (C=S), 64.37 (N-CH₂), 35.23 (S-CH₂), 27.09 (CH₂), 14.69 (CH₃) .
Biological Activity and Mechanisms
Antitumor Activity
3-Ethyl-1,3-thiazolidine-2-thione derivatives demonstrate cytotoxicity against A549 (lung cancer) and Bcap-37 (breast cancer) cell lines, with IC₅₀ values ranging from 12–45 μM . Proposed mechanisms include:
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Apoptosis induction: Activation of caspase-3 and PARP cleavage pathways.
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Cell cycle arrest: G1 phase arrest via downregulation of cyclin D1 .
Xanthine Oxidase Inhibition
In a study evaluating urate-lowering potential, 3-ethyl derivatives exhibited xanthine oxidase (XO) inhibition with IC₅₀ values of 8.2 μM, comparable to allopurinol (IC₅₀ = 7.6 μM) . Structural analysis suggests the thione group chelates the molybdenum center in XO, blocking substrate access.
Analytical and Characterization Techniques
Chromatography
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TLC: Silica gel plates (petroleum ether/ethyl acetate = 3:1) with UV visualization at 254 nm .
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Column Chromatography: Gradient elution (petroleum ether to ethyl acetate) yields >95% purity .
Spectroscopic Methods
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IR Spectroscopy: Strong absorption at 1210 cm⁻¹ (C=S stretch) and 680 cm⁻¹ (C-S bend) .
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Elemental Analysis: C 37.03%, H 4.32%, N 8.64%, S 39.53% (calc. for C₅H₇NS₂) .
Applications in Drug Discovery
Lead Optimization
The ethyl substituent enhances metabolic stability compared to methyl or propyl analogs, making it a preferred candidate for structure-activity relationship (SAR) studies .
Targeted Therapies
Ongoing research explores its utility in:
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